molecular formula C10H11BrOS B2620190 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone CAS No. 1504948-18-8

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone

Cat. No.: B2620190
CAS No.: 1504948-18-8
M. Wt: 259.16
InChI Key: JPONGXMLGKBWIS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone is a brominated ketone derivative featuring a partially saturated benzothiophene ring system. The compound’s structure combines a tetrahydrobenzothiophene moiety with an α-bromoacetophenone group, making it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules. Its reactivity is influenced by the electron-withdrawing bromine atom and the sulfur-containing aromatic system, which may participate in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) .

Properties

IUPAC Name

2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrOS/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPONGXMLGKBWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504948-18-8
Record name 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone using bromine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Bromo-1-(4-methoxyphenyl)ethanone
  • Structure : Contains a methoxy (-OCH₃) group at the para position of the phenyl ring.
  • Key Differences: The methoxy group is electron-donating, increasing electron density at the carbonyl carbon compared to the target compound’s benzothiophene system. Crystallographic studies reveal planar molecular packing dominated by C–H···O and π-π interactions, contrasting with the sulfur-mediated interactions in the tetrahydrobenzothiophene derivative .
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
  • Structure : Features hydroxyl (-OH) and methoxy groups at the 3,4,5-positions.
  • Key Differences: Hydrogen bonding from the hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol), unlike the lipophilic tetrahydrobenzothiophene analog. Synthesized via bromination of 4-hydroxy-3,5-dimethoxyacetophenone using bromine in chloroform or CuBr₂, highlighting milder conditions compared to TBABr3-mediated bromination in nitro-substituted analogs .

Heterocyclic Ring Modifications

2-Bromo-1-(5-nitrothiophen-2-yl)ethanone
  • Structure: Substituted with a nitro (-NO₂) group on a thiophene ring.
  • Key Differences :
    • The nitro group’s strong electron-withdrawing effect increases electrophilicity at the α-carbon, accelerating reactions via the SRN1 mechanism. This contrasts with the tetrahydrobenzothiophene derivative, where the saturated ring may reduce conjugation and stabilize the carbonyl group .
    • Thiophene’s aromaticity facilitates π-stacking, whereas the partially saturated benzothiophene may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates .
2-Bromo-1-[4-(2-thienyl)phenyl]ethanone
  • Structure : Incorporates a thiophene-phenyl hybrid system.
  • Key Differences :
    • The extended π-system enhances UV absorption properties, relevant in photochemical applications.
    • Molecular weight (281.17 g/mol) is higher than the target compound, affecting volatility and chromatographic behavior .

Functional Group Additions

2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone
  • Structure : Includes a morpholinylsulfonyl (-SO₂-morpholine) group.
  • Key Differences :
    • The sulfonyl group is strongly electron-withdrawing, making the α-carbon highly reactive toward nucleophiles.
    • Bulky substituents may sterically hinder reactions compared to the less-substituted tetrahydrobenzothiophene derivative .

Physicochemical and Reactivity Comparison Table

Compound Name Molecular Formula Key Substituents Melting Point/Boiling Point Reactivity Notes Synthesis Method
Target Compound C₁₁H₁₁BrOS Tetrahydrobenzothiophene Not reported Moderate electrophilicity, sulfur-mediated interactions Likely bromination of precursor ketone
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ Methoxy ~90–95°C (literature) Reduced reactivity due to electron donation Bromination with Br₂ or CuBr₂
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S Nitrothiophene Not reported High electrophilicity, SRN1 mechanism TBABr3-mediated bromination
2-Bromo-1-[4-(2-thienyl)phenyl]ethanone C₁₂H₉BrOS Thiophene-phenyl Not reported Enhanced π-conjugation Commercial availability or coupling

Biological Activity

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrOS
Molecular Weight 259.16 g/mol
CAS Number 1504948-18-8

The presence of a bromine atom and a carbonyl group in its structure contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of Ethanol Derivatives : This involves the bromination of 1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone using bromine in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.

The biological activity of this compound primarily revolves around its potential as an enzyme inhibitor or receptor modulator. The bromine atom and carbonyl group are crucial for its interaction with biological targets, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This leads to inhibition or modulation of their activity.

Pharmacological Applications

Research has indicated several potential applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives similar to this compound may exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. For instance, phenazine derivatives have shown activity against NF-kB and inducible nitric oxide synthase (iNOS), which are critical in cancer progression .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties. For example, certain derivatives showed over 90% inhibition in inflammation models compared to standard drugs like diclofenac .

Case Studies

  • Study on NF-kB Inhibition :
    A study highlighted the isolation of compounds related to this compound that inhibited NF-kB activity. These compounds induced quinone reductase 1 (QR1) and inhibited quinone reductase 2 (QR2), suggesting their potential as cancer chemopreventive agents .
  • Analgesic Activity Assessment :
    Research has shown that related compounds exhibit potent analgesic effects with significant inhibition of inflammatory cytokines such as TNF-alpha. These effects were evaluated through various animal models demonstrating their efficacy compared to established analgesics .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common method involves bromination of the corresponding ketone using reagents like oxone and ammonium bromide in polar aprotic solvents (e.g., DMF). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 ketone-to-brominating agent) critically affect yield. For example, excess bromine derivatives may lead to di-substitution byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Answer:

  • NMR : The 1H^1H-NMR spectrum should show characteristic peaks:
    • δ 2.8–3.2 ppm (multiplet, tetrahydrobenzothiophene ring protons).
    • δ 4.5–4.7 ppm (singlet, α-keto proton adjacent to bromine).
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 285.1 (C11_{11}H13_{13}BrOS) with fragmentation patterns indicating loss of Br (Δ m/z = 79/81) .

Q. What safety precautions are essential when handling this compound?

Answer: No formal chemical safety assessment exists for this compound . However, based on structural analogs:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Avoid inhalation; work in a fume hood.
  • Store in amber glass at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydrobenzothiophene ring?

Answer: X-ray diffraction with programs like SHELXL or OLEX2 can analyze ring puckering. The Cremer-Pople parameters (amplitude qq, phase θ\theta) quantify deviations from planarity. For example, a puckered conformation (e.g., envelope or twist-boat) may enhance steric interactions with target proteins .

Q. How do substituents on the benzothiophene ring influence reactivity in cross-coupling reactions?

Answer: Comparative studies of analogs show:

Substituent PositionReactivity (vs. Suzuki Coupling)Notes
4-Bromo (target compound)HighBromine acts as a leaving group.
4-Methoxy (analog)LowElectron-donating groups reduce electrophilicity.
4-Nitro (analog)ModerateElectron-withdrawing groups enhance reactivity but may promote side reactions .

Q. What strategies optimize this compound’s use in designing tubulin-targeting anticancer agents?

Answer: Derivatization at the ethanone position (e.g., introducing trimethoxybenzoyl groups) enhances tubulin polymerization. Key steps:

Condensation with trimethoxyphenyl derivatives in refluxing acetone.

Intramolecular cyclization using K2_2CO3_3.

Validate bioactivity via microtubule assembly assays (IC50_{50} values < 1 µM in some analogs) .

Q. How do computational models predict interactions between this compound and cytochrome P450 enzymes?

Answer: Docking studies (AutoDock Vina, Schrödinger Suite) suggest:

  • The bromine atom forms halogen bonds with Phe304^{304} in CYP3A4.
  • The tetrahydrobenzothiophene ring occupies a hydrophobic pocket near heme.
  • MD simulations (>100 ns) reveal stable binding but potential metabolic oxidation at the sulfur atom .

Data Contradiction Analysis

Q. Discrepancies in reported reactivity of bromo-ethanones: How to reconcile conflicting results?

Answer: Contradictions arise from solvent polarity and substituent electronic effects. For example:

  • In DMF, NaCN substitutes bromine efficiently (>90% yield).
  • In THF, competing elimination dominates (~40% yield).
  • Meta-substituted electron-withdrawing groups (e.g., -CF3_3) accelerate substitution, while para-substituted groups slow it .

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